2-Oxo-1-piperazineacetic acid HCl

Description

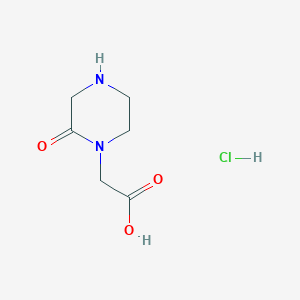

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZITXTYAGVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Piperazinone Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Oxo-1-piperazineacetic acid HCl

2-Oxo-1-piperazineacetic acid hydrochloride is a heterocyclic organic compound featuring a piperazin-2-one core. This structural motif is of significant interest to researchers and drug development professionals. Piperazine and its derivatives, including piperazinones, are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The presence of the cyclic lactam structure combined with the acetic acid side chain provides a versatile building block with specific steric and electronic properties, making it a valuable intermediate for the synthesis of more complex drug candidates, particularly in areas such as neuroscience and infectious disease.[3]

This guide provides a detailed exploration of the primary synthetic pathways to 2-Oxo-1-piperazineacetic acid HCl, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Core Synthetic Strategies

Two principal and well-documented routes for the synthesis of 2-Oxo-1-piperazineacetic acid are presented below. The choice between these pathways often depends on the availability of starting materials, desired scale, and overall process efficiency.

Pathway A: Acid-Catalyzed Intramolecular Cyclization

This is the most direct and convergent approach, involving the intramolecular lactamization of a symmetrical ethylenediaminediacetic acid precursor. The reaction is typically catalyzed by a strong acid, which facilitates the condensation reaction to form the stable six-membered piperazinone ring.[4]

Causality and Mechanistic Insight: The core of this pathway is an acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of one of the carboxylic acid groups of symmetrical ethylenediaminediacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The distal secondary amine of the same molecule then acts as the nucleophile, attacking the activated carbonyl carbon. This intramolecular attack is sterically favored, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule, driven by the re-formation of the carbonyl double bond, results in the formation of the cyclic lactam, 2-Oxo-1-piperazineacetic acid. The use of hydrochloric acid not only catalyzes the reaction but also provides the counter-ion for the final hydrochloride salt form. Heating at reflux provides the necessary activation energy to overcome the reaction barrier.

Caption: Workflow for Direct Cyclization Pathway.

Pathway B: Stepwise Synthesis via Piperazin-2-one Intermediate

A more modular, multi-step approach involves the initial synthesis of the parent piperazin-2-one ring, followed by N-alkylation to introduce the acetic acid moiety. This route offers greater flexibility for creating derivatives by modifying the alkylating agent.

Step 1: Synthesis of Piperazin-2-one The piperazin-2-one core can be synthesized via a cyclization reaction between ethylenediamine and an ethyl ester of a haloacetic acid, such as ethyl chloroacetate.[1] This process involves an initial nucleophilic substitution followed by an intramolecular condensation.

Step 2: N-Alkylation and Hydrolysis The secondary amine at the N1 position of the piperazin-2-one ring is then alkylated using an appropriate reagent like ethyl bromoacetate in the presence of a base. The base is crucial for deprotonating the nitrogen, thereby increasing its nucleophilicity for the attack on the electrophilic carbon of the bromoacetate. The resulting ester, ethyl 2-(2-oxo-piperazin-1-yl)acetate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. Subsequent treatment with HCl provides the desired hydrochloride salt.

Caption: Workflow for Stepwise Synthesis Pathway.

Detailed Experimental Protocol: Pathway A

The following protocol is a detailed methodology for the synthesis of 2-Oxo-1-piperazineacetic acid via the direct acid-catalyzed cyclization of symmetrical ethylenediaminediacetic acid, adapted from established procedures.[4]

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Water-cooled reflux condenser

-

Thermometer

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH strips

Reactant and Reagent Summary:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Role |

|---|---|---|---|---|

| Symmetrical Ethylenediaminediacetic Acid | 176.17 | 25.0 g | 0.14 | Starting Material |

| Deionized Water | 18.02 | 150 g | - | Solvent |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 28 g | ~0.28 | Catalyst & Salt Formation |

| 50% Sodium Hydroxide Solution | 40.00 | As needed | - | pH Adjustment |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom reaction flask, add 25.0 g (0.14 mole) of symmetrical ethylenediaminediacetic acid, 150 g of deionized water, and 28 g of concentrated hydrochloric acid.[4]

-

Heating and Reflux: Equip the flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the setup in a heating mantle and begin stirring. Heat the mixture to reflux and maintain this temperature for approximately four hours.[4] The causality for this step is to provide sufficient thermal energy to overcome the activation energy for the intramolecular cyclization.

-

Cooling and Initial Filtration: After the reflux period, cool the reaction mixture to room temperature. A precipitate may form. Filter the contents using a medium-porosity glass frit funnel under vacuum to remove any insoluble impurities.[4]

-

First pH Adjustment: Transfer the filtrate to a beaker. While stirring, carefully add 50% sodium hydroxide solution dropwise to adjust the pH to approximately 1.5. This step is a self-validating control; it neutralizes excess strong acid while keeping the desired product protonated and soluble, which may help precipitate certain impurities. Filter the solution again under vacuum if any solids form.[4]

-

Second pH Adjustment and Isolation: Continue the dropwise addition of 50% sodium hydroxide solution to the filtrate to adjust the pH to approximately 5.[4] The rationale here is to bring the solution closer to the isoelectric point of the product, reducing its solubility to facilitate isolation.

-

Solvent Removal and Drying: Remove the volatile components (primarily water) from the filtrate in vacuo using a rotary evaporator with a bath temperature of 60–70 °C. This will leave behind the solid product and inorganic salts.[4]

-

Final Drying: Transfer the resulting solids to a vacuum oven and dry at 55–60 °C for several hours until a constant weight is achieved. The final product is the lactam of symmetrical ethylenediaminediacetic acid.[4] Confirmation of the structure should be performed using analytical techniques such as Proton and Carbon NMR.

Conclusion

The synthesis of 2-Oxo-1-piperazineacetic acid HCl can be effectively achieved through multiple synthetic routes. The direct acid-catalyzed cyclization of symmetrical ethylenediaminediacetic acid offers an efficient, one-pot method that is well-suited for producing the target compound directly. Alternatively, a stepwise approach starting from ethylenediamine provides greater modularity for analogue synthesis. The selection of a specific pathway requires careful consideration of starting material availability, scalability, and the overall objectives of the research or development program. The protocols and mechanistic insights provided herein serve as a comprehensive guide for professionals engaged in the synthesis of this important heterocyclic building block.

References

- US3138598A - Method for preparing piperazines - Google Patents. Google Patents.

- WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes - Google Patents. Google Patents.

-

Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]

-

Synthesis and characterization of some 2-quinonyl piperazine derivatives. Taylor & Francis Online. Available at: [Link]

-

Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of Piperazin-2-ones - Thieme Chemistry. Thieme Chemistry. Available at: [Link]

-

Synthesis of 2-oxazolines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Revue Roumaine de Chimie. Available at: [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations | ACS Omega. ACS Publications. Available at: [Link]

-

Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides - ResearchGate. ResearchGate. Available at: [Link]

-

(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

-

Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS No. 318288-72-1) Suppliers @ ChemicalRegister.com. ChemicalRegister.com. Available at: [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH. National Institutes of Health. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxo-1-piperazineacetic acid synthesis - chemicalbook [chemicalbook.com]

2-Oxo-1-piperazineacetic acid HCl chemical properties and structure

Chemical Identity, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary

2-Oxo-1-piperazineacetic acid hydrochloride (CAS: 32705-76-3) is a specialized heterocyclic building block used in the synthesis of peptidomimetics, enzyme inhibitors (specifically BACE1 inhibitors for Alzheimer’s research), and novel antibiotic scaffolds. Structurally, it consists of a piperazine ring constrained by a lactam (cyclic amide) at the C2 position, with an acetic acid moiety attached to the N1 nitrogen.

This guide provides a rigorous technical analysis of its properties, a validated industrial synthesis protocol from ethylenediaminediacetic acid (EDDA), and its critical role in modern drug discovery.

Part 2: Chemical Identity & Structural Analysis

The compound is a piperazine derivative where the oxidation of one carbon adjacent to a nitrogen creates a lactam, significantly altering the basicity and conformational flexibility compared to the parent piperazine.

| Property | Data |

| IUPAC Name | 2-(2-Oxopiperazin-1-yl)acetic acid hydrochloride |

| Common Synonyms | (2-Oxo-1-piperazinyl)acetic acid HCl; 2-Oxopiperazine-1-acetic acid HCl |

| CAS Number | 32705-76-3 (HCl Salt); 24860-46-6 (Free Acid) |

| Molecular Formula | C₆H₁₀N₂O₃[1][2] · HCl |

| Molecular Weight | 194.62 g/mol (Salt); 158.16 g/mol (Free Acid) |

| SMILES | Cl.OC(=O)CN1CCNCC1=O |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents. |

Structural Visualization

The following diagram illustrates the chemical connectivity. Note the N1-substitution and the C2-carbonyl group which defines the lactam functionality.

Figure 1: Structural decomposition of 2-Oxo-1-piperazineacetic acid HCl.

Part 3: Physicochemical Profile

Understanding the acid-base profile is critical for formulation and synthesis.

-

Acidity (pKa):

-

Carboxyl Group (~pKa 3.0 - 4.0): The carboxylic acid at N1 is acidic.

-

Amine Group (~pKa 8.5 - 9.5): The N4 nitrogen (secondary amine) is basic and protonated in the HCl salt form.

-

Lactam Nitrogen: The N1 nitrogen involved in the amide bond is non-basic due to resonance delocalization with the carbonyl.

-

-

Stability:

-

Hydrolysis: The lactam ring is generally stable under mild acidic/basic conditions but can open under vigorous hydrolysis (strong base/heat) to revert to the linear diamine derivative.

-

Hygroscopicity: As an HCl salt, the compound is hygroscopic and must be stored under desiccant.

-

Part 4: Synthesis & Manufacturing Protocol

The most robust and "self-validating" synthetic route involves the cyclization of Ethylenediaminediacetic acid (EDDA) . This method is preferred over alkylation of piperazinone because it starts from a symmetrical precursor, forcing cyclization to the thermodynamically stable 6-membered lactam.

Protocol: Acid-Catalyzed Cyclodehydration of EDDA

Reaction Logic: EDDA possesses two secondary amines and two carboxylic acid groups. Heating in strong acid promotes the intramolecular nucleophilic attack of one amine onto the adjacent carboxylic acid carbonyl, expelling water to form the lactam.

Step-by-Step Methodology:

-

Reagents:

-

Symmetrical Ethylenediaminediacetic acid (EDDA) [CAS: 5657-17-0].

-

Concentrated Hydrochloric Acid (37%).

-

Deionized Water.[3]

-

-

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, suspend 25.0 g (0.14 mol) of EDDA in 150 mL of water.

-

Acidification: Add 28 g of concentrated HCl. The solution should become clear as the amine protonates and dissolves.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Mechanism: The high temperature drives the equilibrium toward the lactam (amide) formation by removing water.

-

Monitoring: Monitor by TLC or HPLC for the disappearance of EDDA.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Adjust pH to ~1.5 using 50% NaOH (careful addition).

-

Concentrate the solution under reduced pressure (vacuum) at 60–70°C to remove volatiles.[3]

-

The residue is the crude HCl salt.

-

-

Purification: Recrystallize from a polar solvent system (e.g., Water/Ethanol or Methanol) to yield pure white crystals.

-

Synthesis Flowchart

Figure 2: Synthetic pathway via cyclodehydration of EDDA.

Part 5: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.

1. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O

-

δ 4.0 - 4.2 ppm (Singlet, 2H): The N1-CH₂ -COOH methylene protons. This singlet is distinct and shifted downfield due to the adjacent carbonyl and nitrogen.

-

δ 3.8 - 3.9 ppm (Singlet, 2H): The ring protons at C3 (adjacent to the lactam carbonyl).

-

δ 3.4 - 3.6 ppm (Multiplets, 4H): The remaining ring protons (C5 and C6) appearing as coupled multiplets due to the ring conformation.

2. Infrared Spectroscopy (IR)

-

1730–1750 cm⁻¹: Strong stretch corresponding to the Carboxylic Acid C=O .

-

1640–1660 cm⁻¹: Strong stretch corresponding to the Lactam (Amide) C=O .

-

2800–3000 cm⁻¹: Broad absorption indicating the Ammonium (N-H+) and Carboxylic O-H stretches.

Part 6: Pharmaceutical Applications

This compound serves as a "constrained glycine" scaffold. Its rigidity compared to linear diamines makes it valuable for locking bioactive conformations.

1. BACE1 Inhibitors (Alzheimer's Disease)

Research indicates that 2-oxopiperazine derivatives function as P1'-P2' ligands in the design of Beta-secretase 1 (BACE1) inhibitors.[4] The lactam ring provides a rigid scaffold that positions substituents to interact precisely with the enzyme's active site, potentially reducing the accumulation of beta-amyloid plaques.

2. Peptidomimetics

The 2-oxo-1-piperazineacetic acid motif mimics the Gly-Gly dipeptide sequence but with restricted conformational freedom. This is used to:

-

Stabilize beta-turns in peptide drugs.

-

Prevent proteolysis (enzymatic degradation) of peptide bonds.

3. Antibiotic Intermediates

While distinct from the dioxo-piperazine ring found in Piperacillin, this mono-oxo variant is investigated as a side-chain modifier for Cephalosporins to tune solubility and pharmacokinetic profiles.

Part 7: Handling & Safety (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic. Store in a tightly closed container at 2-8°C (Refrigerate).

References

-

ChemicalBook . (n.d.). 2-Oxo-1-piperazineacetic acid synthesis and properties. Retrieved from

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 650402, Piperazin-1-yl-acetic acid. Retrieved from

-

Malamas, M. S., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Sigma-Aldrich . (n.d.). 2-Oxo-1-piperazineacetic acid hydrochloride Product Sheet. Retrieved from

-

Huateng Pharma . (2023).[3][5] Pharmaceutical Intermediates: 2-Oxo-1-piperazineacetic acid.[6][7][8][9][10] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Oxo-1-piperazineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101293846B - The preparation method of ethylenediaminetriacetate - Google Patents [patents.google.com]

- 7. en.huatengsci.com [en.huatengsci.com]

- 8. 2-Oxo-1-piperazineacetic acid | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 9. en.huatengsci.com [en.huatengsci.com]

- 10. echemi.com [echemi.com]

Technical Guide: Discovery, Synthesis, and Applications of 2-Oxo-1-piperazineacetic Acid

The following technical guide details the discovery, chemical synthesis, and application of 2-Oxo-1-piperazineacetic acid , a critical heterocyclic intermediate in the chemistry of aminopolycarboxylic acids.

Executive Summary & Chemical Identity

2-Oxo-1-piperazineacetic acid (CAS: 24860-46-6 ) is a cyclic lactam derivative formed from the dehydration of N,N'-ethylenediaminediacetic acid (EDDA) . Historically identified as a pivotal impurity in the industrial synthesis of EDTA, it has evolved into a strategic intermediate for the production of Ethylenediaminetriacetic acid (ED3A) and a scaffold for piperazine-based pharmaceutical research.

| Property | Data |

| IUPAC Name | 2-(2-oxopiperazin-1-yl)acetic acid |

| Synonyms | 2-Oxopiperazine-1-acetic acid; EDDA Lactam; S-KP |

| Molecular Formula | C₆H₁₀N₂O₃ |

| Molecular Weight | 158.16 g/mol |

| Key Function | Cyclic intermediate for ED3A synthesis; Pharmacophore scaffold |

Historical Discovery: The "EDTA Impurity" Era

The discovery of 2-Oxo-1-piperazineacetic acid is inextricably linked to the optimization of chelating agents in the mid-20th century.

The Doran Breakthrough (1961)

While ethylenediaminetetraacetic acid (EDTA) was the gold standard for chelation, its synthesis often yielded unexplained by-products that altered metal-binding constants. In 1961 , Mary A. Doran published a seminal paper in Analytical Chemistry titled "Quantitative Determination of Diaminocarboxylic Acids and Related Compounds".[1][2]

Using low-voltage paper electrophoresis , Doran isolated and quantified the intermediates of EDTA synthesis.[2][3][4] She identified that under acidic conditions, the linear EDDA molecule underwent an intramolecular cyclization (dehydration) to form a stable lactam ring—2-oxo-1-piperazineacetic acid . This was the first authoritative characterization of the compound, shifting its status from an "unknown impurity" to a defined chemical entity.

Mechanistic Insight

Doran’s work revealed that the formation of the piperazine ring is a competing reaction during the carboxymethylation of ethylenediamine. This insight allowed industrial chemists to control pH and temperature to either favor the linear chelator (EDTA/EDDA) or the cyclic lactam, depending on the desired end-product.

Chemical Synthesis & Mechanism

The synthesis of 2-Oxo-1-piperazineacetic acid is a self-validating protocol relying on the thermodynamic stability of the six-membered piperazine ring.

Reaction Mechanism

The reaction proceeds via the acid-catalyzed thermal cyclization of symmetrical EDDA.

-

Protonation: The carboxylic acid carbonyl is protonated, increasing electrophilicity.

-

Nucleophilic Attack: The secondary amine nitrogen (distal to the activating acid group) attacks the carbonyl carbon.

-

Elimination: Water is eliminated, closing the ring to form the lactam.

Experimental Protocol: Synthesis from EDDA

Note: This protocol is adapted from standard industrial methodologies grounded in the Doran and Parker patents.

Reagents:

-

N,N'-Ethylenediaminediacetic acid (EDDA): 25.0 g (0.14 mol)

-

Hydrochloric Acid (conc.): 28.0 g

-

Deionized Water: 150 g

Step-by-Step Workflow:

-

Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, combine EDDA, water, and HCl.

-

Reflux: Heat the mixture to reflux (approx. 100–105°C) for 4 hours . The acidic environment catalyzes the dehydration.

-

Filtration: Cool the solution to room temperature. Filter off any unreacted EDDA (which is less soluble).

-

pH Adjustment: Adjust the filtrate pH to ~1.5 using 50% NaOH to precipitate impurities, then filter.

-

Isolation: Adjust filtrate pH to 5.0. Remove volatiles in vacuo at 60–70°C.

-

Drying: Dry the resulting solids in a vacuum oven at 55°C.

Yield Validation:

-

Purity Check: HPLC or Potentiometric titration.

-

Melting Point: 174–176°C (decomposes).

Applications & Pharmacological Significance[6][7]

A. Precursor to ED3A (Chelation Chemistry)

The primary industrial utility of 2-Oxo-1-piperazineacetic acid is as the precursor to Ethylenediaminetriacetic acid (ED3A) , a biodegradable alternative to EDTA.

-

Step 1: 2-Oxo-1-piperazineacetic acid reacts with chloroacetic acid (or bromoacetic acid) to form 2-oxo-1,4-piperazinediacetic acid (3-KP) .

-

Step 2: Alkaline hydrolysis of 3-KP opens the lactam ring, yielding the tri-substituted linear amine (ED3A).

B. Pharmaceutical Scaffold (Nootropic Analog)

Structurally, the compound features a 2-oxopiperazine core, which is a ring-expanded analog of the 2-oxopyrrolidine core found in Piracetam and Levetiracetam .

-

Research Relevance: While not a marketed drug itself, it serves as a scaffold for designing "Racetam-like" compounds. The piperazine ring introduces different steric and solubility profiles compared to the pyrrolidine ring, relevant for exploring novel neuromodulators.

-

Drug Intermediate: It is used in the synthesis of specific piperazine-based antihistamines and antibiotics where the acetic acid side chain serves as a linker.

Visualizing the Chemical Pathway

The following diagram illustrates the synthesis flow from Ethylenediamine to the target Lactam and its conversion to ED3A.

Figure 1: Synthetic pathway transforming linear EDDA into the cyclic 2-Oxo-1-piperazineacetic acid, and its subsequent conversion to the chelator ED3A.

References

-

Doran, M. A. (1961).[1][2][3][4] Quantitative Determination of Diaminocarboxylic Acids and Related Compounds by Rapid Paper Electrophoresis. Analytical Chemistry, 33(12), 1752–1755. Link

-

Parker, B. A., et al. (1993). Process for the manufacture of ethylenediaminetriacetic acid (ED3A). US Patent 5,250,728. Link

-

ChemicalBook. (2024). 2-Oxo-1-piperazineacetic acid Product Description and Synthesis. Link

- Crich, D., & Banerjee, A. (2007). Chemistry of the 2-Oxopiperazines. Accounts of Chemical Research. (Contextual grounding for piperazine scaffolds).

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Oxo-1-piperazineacetic acid HCl

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Oxo-1-piperazineacetic acid hydrochloride. As a piperazine derivative and an acidic compound, it necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. The first step involves understanding the intrinsic properties of 2-Oxo-1-piperazineacetic acid HCl. While specific toxicological data for this exact compound is limited, a hazard profile can be constructed based on data from analogous piperazine structures and the general hazards of acidic hydrochlorides.

1.1 GHS Classification and Labeling

Based on available data for piperazine and its derivatives, 2-Oxo-1-piperazineacetic acid HCl should be handled as a hazardous substance.[1][2][3] The anticipated GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][4] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][3] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1][5] |

1.2 Toxicological Profile

The primary hazards associated with 2-Oxo-1-piperazineacetic acid HCl stem from its acidic nature and the toxicological profile of the piperazine moiety.

-

Corrosivity and Irritation : As a hydrochloride salt of an organic acid, the compound is corrosive.[6] Direct contact can cause severe burns to the skin and serious damage to the eyes.[1][7] Inhalation of the dust can lead to irritation of the respiratory tract.[2]

-

Sensitization : Piperazine and its derivatives are known sensitizers.[1][2][3] Repeated exposure, particularly through inhalation or skin contact, can lead to allergic reactions, including occupational asthma and allergic contact dermatitis. This is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can trigger a severe response.

-

Systemic Effects : The compound is harmful if swallowed.[4] While specific data is lacking, piperazine itself can cause neurological effects at high doses. Long-term exposure to corrosive substances can also lead to complications in internal organs.[8] Furthermore, some piperazine derivatives are suspected of causing reproductive harm.[1][5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls as the primary barrier, supplemented by appropriate PPE.

2.1 Engineering Controls

-

Fume Hood : All weighing, handling of the solid, and solution preparation must be conducted in a certified chemical fume hood.[1] This is the most critical engineering control to prevent the inhalation of airborne dust particles and to contain any potential spills.[7] Good ventilation is crucial when working with acidic compounds that can release vapors or aerosols.[9]

-

Safety Showers and Eyewash Stations : Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[2][10] Immediate flushing is critical in the event of accidental contact.

2.2 Personal Protective Equipment (PPE)

PPE is the final line of defense and its selection must be tailored to the task.[11][12] It is non-negotiable when handling this compound.[13]

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport | Safety glasses with side shields.[1] | Nitrile or neoprene gloves.[9] | Lab coat. | Not typically required. |

| Weighing Solid | Chemical splash goggles.[6][9] | Chemical-resistant gloves (e.g., nitrile). Inspect before use. | Chemical-resistant apron or coveralls over a lab coat.[7][11] | Recommended due to sensitization risk (e.g., N95 dust mask). If inadequate ventilation, a respirator is critical.[14][15] |

| Preparing Solutions | Chemical splash goggles and a face shield.[7][15] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[16] | Chemical-resistant apron or coveralls.[11] | Not required if performed in a fume hood. |

| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., neoprene). | Chemical-resistant coveralls and boots.[15] | Air-purifying respirator with appropriate cartridges may be necessary for large spills.[17] |

graph PPE_Selection_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Task Involving\n2-Oxo-1-piperazineacetic acid HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolid [label="Handling Solid Powder?", shape=diamond, fillcolor="#FBBC05"]; CheckLiquid [label="Handling Solution?", shape=diamond, fillcolor="#FBBC05"]; CheckSpill [label="Emergency or Spill?", shape=diamond, fillcolor="#FBBC05"];

SolidPPE [label="Required PPE:\n- Chemical Splash Goggles\n- Nitrile Gloves\n- Lab Coat + Apron\n- N95 Respirator (Recommended)"]; LiquidPPE [label="Required PPE:\n- Goggles + Face Shield\n- Double Nitrile Gloves\n- Lab Coat + Apron"]; SpillPPE [label="Required PPE:\n- Goggles + Face Shield\n- Heavy-Duty Gloves\n- Chemical Resistant Suit/Boots\n- Air-Purifying Respirator"]; BasePPE [label="Minimum PPE:\n- Safety Glasses\n- Nitrile Gloves\n- Lab Coat"];

Spill [label="Chemical Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Spill Size & Location", shape=diamond, fillcolor="#FBBC05"]; Minor [label="Minor Spill\n(<100mL, contained in fume hood)"]; Major [label="Major Spill\n(>100mL, outside hood, or respiratory hazard)"]; Evacuate [label="Alert others & Evacuate Area\nPull fire alarm if necessary", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Call [label="Call Emergency Services\n(Provide SDS & location)"]; Cleanup [label="Proceed with Minor Spill Cleanup Protocol"]; Spill -> Assess; Assess -> Minor [label="Minor"]; Assess -> Major [label="Major"]; Minor -> Cleanup; Major -> Evacuate; Evacuate -> Call;

Caption: Decision tree for responding to a chemical spill.

4.3 Protocol for Minor Spill Cleanup (Solid or Liquid)

-

Alert : Alert personnel in the immediate area.

-

PPE : Don appropriate PPE, including goggles, face shield, double gloves, and a lab coat/apron. [17]3. Containment : For liquids, create a dike around the spill using an acid-neutralizing absorbent material like sodium bicarbonate or vermiculite. [18][19]Work from the outside in. [17]4. Neutralization : Slowly apply acid neutralizer to the spill. [19]Avoid splashing. [18]Use pH paper to test the slurry until it is neutral (pH 6-8).

-

Absorption : For solid spills, gently cover with absorbent material. Carefully sweep the solid into a dustpan, avoiding the creation of airborne dust. [17][18]If necessary, lightly moisten the powder with a non-reactive liquid to prevent it from becoming airborne.

-

Collection : Scoop the neutralized slurry or absorbed solid into a designated hazardous waste container. [18]7. Decontamination : Clean the spill area with soap and water.

-

Disposal : Label the waste container and dispose of it according to institutional guidelines.

For a major spill, evacuate the area immediately, alert others, and contact your institution's emergency response team. [20][21]

Section 5: Waste Disposal

All waste containing 2-Oxo-1-piperazineacetic acid HCl must be treated as hazardous waste.

-

Containers : Use clearly labeled, sealed, and compatible containers for waste. [4]* Solid Waste : Contaminated items such as gloves, absorbent pads, and weigh papers should be placed in a designated solid hazardous waste container.

-

Liquid Waste : Unused solutions should be collected in a designated aqueous acidic hazardous waste container. Do not pour down the drain. [4]* Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by your institution's environmental health and safety department.

References

- C/D/N Isotopes, Inc. (2015). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(1-Naphthyl)piperazine hydrochloride.

- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.

- Fisher Scientific. (2015). Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

- Flinn Scientific. (2016). Acid Safety.

- Poly Processing. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions.

- Centers for Disease Control and Prevention (CDC). Engineering Controls Database - Museums (Acids and Alkalis).

- Biosynth. (2023). Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride.

- ChemicalBook. (2025). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet.

- University of Utah. SOP - Acid Handling.

- OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.

- University of Alabama at Birmingham. Chemical Spills | Emergency Management.

- Carl ROTH. Safety Data Sheet: Hydrochloric acid.

- MORR, Inc. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals.

- Storemasta. (2023). Handling Corrosive Substances in the Workplace.

- American Chemical Society. Guide for Chemical Spill Response.

- Fisher Scientific. (2018). SAFETY DATA SHEET: Piperazine.

- Reagents. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.

- University of Manitoba. Chemical Spill Response Procedure.

- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.

- Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

- University of Wollongong. Chemical Spill procedure.

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- Safely.io. (2026). Personal Protective Equipment for Chemical Handling.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- University of Guelph. Direction and the proper response procedure for a chemical spill.

- ChemicalBook. 2-Oxo-1-piperazineacetic acid synthesis.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. flinnsci.com [flinnsci.com]

- 7. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]

- 10. fishersci.com [fishersci.com]

- 11. oshatrainingschool.com [oshatrainingschool.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. alliancechemical.com [alliancechemical.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. safelyio.com [safelyio.com]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. umanitoba.ca [umanitoba.ca]

- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 19. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 20. documents.uow.edu.au [documents.uow.edu.au]

- 21. uoguelph.ca [uoguelph.ca]

Methodological & Application

Application Notes and Protocols for Reactions with 2-Oxo-1-piperazineacetic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1-piperazineacetic acid hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a lactam functionality, a secondary amine, and a carboxylic acid, offering multiple points for chemical modification. This unique combination of functional groups allows for the synthesis of a diverse array of derivatives with potential therapeutic applications, including but not limited to antimicrobial, antioxidant, and enzyme inhibitory activities.[1] This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, focusing on the practical aspects of handling its hydrochloride salt and achieving selective functionalization.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 2-Oxo-1-piperazineacetic acid HCl is fundamental to designing successful synthetic strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClN₂O₃ | |

| Molecular Weight | 194.62 g/mol | |

| Predicted pKa (Carboxylic Acid) | ~3.47 | |

| pKa of Piperazine (Reference) | pKa1: ~5.33, pKa2: ~9.73 |

The hydrochloride salt form imparts stability and water solubility to the compound. However, for most organic reactions, the acidic nature of the salt necessitates neutralization to liberate the free amine and/or carboxylate for subsequent reactions. The piperazine ring contains two distinct nitrogen atoms: a secondary amine (N4) and a lactam nitrogen (N1). The secondary amine is significantly more nucleophilic and basic compared to the lactam nitrogen, whose lone pair is delocalized by the adjacent carbonyl group. This difference in reactivity is the cornerstone of selective functionalization at the N4 position.

Core Experimental Workflows

The following sections detail the experimental setups for common transformations of 2-Oxo-1-piperazineacetic acid HCl. The protocols provided are derived from established synthetic methodologies for analogous piperazine derivatives and have been adapted to the specific characteristics of the target molecule.

Neutralization of the HCl Salt: A Critical First Step

Prior to most reactions, the hydrochloride salt must be neutralized to the free base. This can be achieved either as a separate workup step or in situ.

Protocol 1: Aqueous Workup for Isolation of the Free Base

-

Dissolve 2-Oxo-1-piperazineacetic acid HCl in a minimal amount of deionized water.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while monitoring the pH with a calibrated pH meter or pH paper.

-

Continue the addition of the base until the pH of the solution reaches approximately 8-9.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Causality: The use of a mild base like sodium bicarbonate is crucial to avoid hydrolysis of the lactam ring, which can occur under strongly basic conditions. The extraction into an organic solvent allows for the isolation of the free base from the aqueous medium and inorganic salts.

Selective N-Alkylation at the Secondary Amine (N4)

This protocol describes the selective alkylation of the more nucleophilic secondary amine of the piperazine ring.

Protocol 2: N-Alkylation with an Alkyl Halide

-

To a solution of 2-Oxo-1-piperazineacetic acid HCl (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base (2.2 eq). A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization.

-

Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The addition of two equivalents of base is necessary to both neutralize the HCl salt and to scavenge the acid generated during the alkylation reaction, driving the equilibrium towards the product. The secondary amine's higher nucleophilicity ensures selective reaction over the lactam nitrogen.

Amide Coupling at the Carboxylic Acid Moiety

This protocol details the formation of an amide bond at the acetic acid functionality using standard peptide coupling reagents.

Protocol 3: Amide Coupling with an Amine

-

Suspend 2-Oxo-1-piperazineacetic acid HCl (1.0 eq) in a suitable solvent like DMF or dichloromethane (DCM).

-

Add a tertiary amine base such as DIPEA or N-methylmorpholine (NMM) (3.0 eq) to the suspension and stir until the solution becomes homogeneous.

-

In a separate flask, dissolve the desired amine (1.1 eq) in the same solvent.

-

Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) with an additive like HOBt (1.2 eq) to the solution of 2-Oxo-1-piperazineacetic acid.

-

Stir the activation mixture for 10-15 minutes at room temperature.

-

Add the solution of the amine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Causality: The use of three equivalents of base is to ensure the neutralization of the HCl salt and the deprotonation of the carboxylic acid, as well as to maintain basic conditions for the coupling reaction. The coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Self-Validating Systems and Quality Control

To ensure the integrity of the experimental results, the following analytical techniques are recommended for reaction monitoring and product characterization:

-

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any major byproducts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass-to-charge ratio and to assess the purity of the reaction mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product. The NMR spectra should be consistent with the expected structure, and the disappearance of signals corresponding to the starting material should be confirmed.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.

References

-

PubChem. Piperazine.[Link]

Sources

Application Note: Precision Monitoring of 2-Oxo-1-piperazineacetic acid HCl Reactions

This Application Note is designed for researchers and process chemists monitoring the synthesis and purity of 2-Oxo-1-piperazineacetic acid hydrochloride (CAS: 32705-76-3), a critical intermediate in the manufacturing of ureidopenicillins like Piperacillin .

Introduction & Chemical Context

2-Oxo-1-piperazineacetic acid (2-OPA) is the structural backbone for the side chain of Piperacillin. Its synthesis typically involves the thermal cyclization of ethylenediaminediacetic acid (EDDA) in the presence of hydrochloric acid.

The Analytical Challenge: Both the starting material (EDDA) and the product (2-OPA) are highly polar, zwitterionic small molecules lacking strong chromophores (aromatic rings). Standard Reverse-Phase (C18) chromatography often fails due to:

-

Poor Retention: Analytes elute in the solvent void volume (

). -

Detection Limits: The molecules only absorb in the low-UV region (200–210 nm), where solvent cut-off noise is high.

-

Ionic Interaction: The secondary amine and carboxylic acid moieties lead to peak tailing on standard silica supports.

This guide presents a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol as the primary method, offering superior retention and separation of the open-chain precursor from the cyclic lactam product compared to traditional Ion-Pairing methods.

Analytical Strategy: HILIC vs. Ion-Pairing

| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pairing RP-HPLC |

| Mechanism | Partitioning into water-enriched layer on polar stationary phase. | Hydrophobic interaction via alkyl-sulfonate pairing agents. |

| Selectivity | Excellent for separating open-chain (EDDA) vs. cyclic (2-OPA). | Good, but sensitive to temperature/mobile phase composition. |

| MS Compatibility | High (Volatile buffers). | Low (Non-volatile pairing agents contaminate MS). |

| Equilibration | Moderate (requires consistent water layer). | Slow (column "memory" effects). |

Decision: Use Method A (HILIC) for R&D and In-Process Control (IPC) where MS confirmation might be needed. Use Method B only if HILIC columns are unavailable.

Detailed Protocol: HILIC-UV Monitoring System

Reagents and Equipment

-

Instrument: HPLC system with binary pump, degasser, and variable wavelength detector (VWD) or Diode Array (DAD).

-

Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm.

-

Why Amide? It provides strong hydrogen bonding retention for the carboxylic acid and amine groups without the excessive electrostatic retention of bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Detection: UV @ 210 nm. (Reference BW: 360 nm if DAD used).

-

Run Time: 15 minutes.

Gradient Profile

The separation relies on starting with high organic content (low eluting power in HILIC) and increasing water (high eluting power).

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |

| 0.0 | 10 | 90 | Equilibration |

| 1.0 | 10 | 90 | Isocratic Hold |

| 8.0 | 40 | 60 | Elution Gradient |

| 10.0 | 40 | 60 | Wash |

| 10.1 | 10 | 90 | Re-equilibration |

| 15.0 | 10 | 90 | End |

Sample Preparation (Reaction Monitoring)

Since the reaction occurs in concentrated HCl, the sample must be neutralized or diluted to prevent peak distortion.

-

Sampling: Withdraw 50 µL of the reaction mixture.

-

Quench/Dilution: Dispense into 950 µL of Acetonitrile:Water (90:10 v/v) .

-

Critical Step: High organic diluent matches the initial mobile phase conditions, preventing "solvent washout" (broad peaks) upon injection.

-

-

Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.

-

Analysis: Inject immediately.

Signal Interpretation & Troubleshooting

Retention Logic

-

2-Oxo-1-piperazineacetic acid (Product): Less polar than the diacid precursor due to ring closure (loss of one ionizable carboxyl/amine pair). Elutes First (approx 4-6 min).

-

Ethylenediaminediacetic acid (Precursor): Highly polar, open chain. Elutes Later (approx 7-9 min).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Drifting Retention Times | HILIC water layer instability. | Ensure column is equilibrated for at least 20 column volumes before the first run. |

| Split Peaks | Sample solvent mismatch. | Ensure sample diluent is at least 80% Acetonitrile. Do not dissolve in pure water. |

| Low Sensitivity | UV Cut-off interference. | Ensure high-quality Acetonitrile is used. Switch to 215 nm if noise is too high. |

| Fronting Peaks | Column overload (Ionic). | Increase buffer concentration to 20 mM Ammonium Formate. |

Visualizations

Diagram 1: Reaction Monitoring Workflow

This diagram illustrates the decision-making loop during the synthesis of 2-OPA.

Caption: Iterative workflow for monitoring the cyclization of EDDA to 2-OPA using HILIC-UV.

Diagram 2: Chromatographic Separation Logic

This diagram explains the separation mechanism and elution order on the Amide-HILIC column.

Caption: Mechanistic separation of 2-OPA and EDDA based on polarity and hydrogen bonding capability.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53433190, 2-(Piperazin-1-yl)acetic acid dihydrochloride. Retrieved February 3, 2026, from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides context on general piperazine detection limits and methods). Retrieved February 3, 2026, from [Link]

- Vertex AI Search. (2026). Patent CN104910178A: Method for preparing piperacillin acid. (Contextualizes the use of 2-OPA in Piperacillin synthesis).

Sources

Application Note: A Modular Approach to the Synthesis of 2-Oxo-1-piperazineacetic Acid HCl Derivative Libraries for Drug Discovery

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful drugs.[1][2] Its two nitrogen atoms provide crucial hydrogen bonding capabilities and a means to modulate physicochemical properties like solubility and bioavailability, making it an attractive moiety for drug design.[1] Specifically, the 2-oxo-piperazine (piperazinone) core offers a rigidified structure that can orient substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. When functionalized at the N1 position with an acetic acid group, the resulting 2-Oxo-1-piperazineacetic acid scaffold presents a versatile handle for combinatorial library synthesis, primarily through modification of the carboxylic acid.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the techniques for creating a diverse library of 2-Oxo-1-piperazineacetic acid HCl derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible workflow, from the synthesis of the core scaffold to the high-throughput generation, purification, and characterization of the final library.

Section 1: Strategic Overview of the Library Synthesis Workflow

The successful construction of a chemical library hinges on a modular and efficient workflow. The strategy outlined here is designed for adaptability and scalability, allowing for the generation of hundreds to thousands of discrete compounds. The process is segmented into four key stages: synthesis of the core scaffold, parallel library synthesis via diversification, high-throughput purification, and finally, quality control and archiving.

Figure 1: High-level workflow for the creation of a 2-Oxo-1-piperazineacetic acid derivative library.

Section 2: Synthesis of the Core Scaffold: 2-Oxo-1-piperazineacetic acid HCl

The foundation of the library is a reliable, scalable synthesis of the core scaffold. The most direct route involves the acid-catalyzed intramolecular cyclization (lactamization) of symmetrical ethylenediaminediacetic acid.[3]

Chemical Rationale: The reaction proceeds by protonating one of the carboxylate groups of the starting material, making it more electrophilic. The distal secondary amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the stable six-membered lactam ring. The use of a strong acid like HCl is crucial not only as a catalyst but also to ensure the final product is isolated as a stable, crystalline hydrochloride salt, which is often easier to handle and weigh accurately than the corresponding free base.

Protocol 2.1: Gram-Scale Synthesis of 2-Oxo-1-piperazineacetic acid HCl

Materials:

-

Symmetrical ethylenediaminediacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

50% Sodium Hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer/hotplate

-

Vacuum filtration apparatus (Büchner funnel)

-

pH meter or pH strips

Procedure:

-

Reaction Setup: In a round-bottom flask, combine symmetrical ethylenediaminediacetic acid (1.0 eq), deionized water (approx. 6 mL per gram of starting material), and concentrated HCl (approx. 1.1 mL per gram of starting material).[3]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The solution should become homogeneous.

-

Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. Filter the cooled contents to remove any unreacted starting material or byproducts.[3]

-

pH Adjustment & Isolation: Carefully adjust the pH of the filtrate. A two-step pH adjustment can improve purity. First, adjust to pH ~1.5 with 50% NaOH to precipitate certain impurities, and filter. Then, adjust the resulting filtrate to pH ~5.0.[3]

-

Solvent Removal: Remove the solvent (water) from the final filtrate under reduced pressure using a rotary evaporator at 60-70 °C.[3]

-

Drying: Dry the resulting solid in a vacuum oven at 55-60 °C overnight to yield 2-Oxo-1-piperazineacetic acid as a solid. The HCl salt is typically formed in situ.

-

Characterization: Confirm the structure and purity of the scaffold via ¹H NMR, ¹³C NMR, and LC-MS before proceeding to library synthesis. The expected molecular weight should be confirmed by mass spectrometry.

Section 3: Library Diversification via Parallel Amide Coupling

With the core scaffold in hand, the carboxylic acid moiety serves as the primary point of diversification. Amide bond formation is one of the most robust and widely employed reactions in medicinal chemistry, offering access to a vast chemical space through the use of commercially available primary and secondary amines.[4][5]

Chemical Rationale: Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, a "coupling reagent" is used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

HOBt (Hydroxybenzotriazole): This additive is crucial. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea (preventing side reactions) but is highly susceptible to nucleophilic attack by the amine. This two-stage activation minimizes racemization if chiral centers are present and improves overall yield and purity.[4]

-

Base (DIPEA or Et₃N): A non-nucleophilic organic base is required to neutralize the HCl salt of the scaffold and any acid generated during the reaction, ensuring the reacting amine remains in its free, nucleophilic state.

Figure 2: General reaction scheme for library diversification via amide coupling.

Protocol 3.1: Parallel Synthesis of an Amide Library (96-Well Plate Format)

This protocol is designed for a standard 96-well reaction block. All liquid handling can be performed with multichannel pipettes or automated liquid handlers.

Reagent Preparation (Stock Solutions):

-

Scaffold Stock: Prepare a 0.2 M solution of 2-Oxo-1-piperazineacetic acid HCl in anhydrous DMF.

-

Amine Library Plate: In a separate 96-well plate (the "amine plate"), dispense a diverse selection of primary and secondary amines (1.2 equivalents per final reaction). If they are solids, dissolve them in a minimal amount of DMF.

-

EDC/HOBt Stock: Prepare a fresh 0.25 M solution of both EDC and HOBt in anhydrous DMF. Note: EDC is moisture-sensitive; prepare this solution immediately before use.

-

Base Stock: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

Reaction Procedure:

-

Scaffold Dispensing: To each well of a 96-well reaction block, add 250 µL of the Scaffold Stock solution (0.05 mmol).

-

Base Addition: Add 250 µL of the DIPEA stock solution (0.2 mmol, 4.0 eq) to each well. Mix the plate on a shaker for 5 minutes.

-

Amine Addition: Transfer the amine solutions from the "amine plate" to the corresponding wells of the reaction block.

-

Initiation of Coupling: Add 240 µL of the EDC/HOBt stock solution (0.06 mmol, 1.2 eq each) to each well.

-

Reaction: Seal the reaction block with a cap mat and shake at room temperature for 12-18 hours.

-

Reaction Quench & Workup (Liquid-Liquid Extraction):

-

Add 500 µL of ethyl acetate to each well.

-

Add 500 µL of a 5% aqueous NaHCO₃ solution to each well.

-

Seal and shake vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.

-

Carefully remove the upper organic layer and transfer it to a fresh 96-well plate.

-

Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.

-

-

Drying: Remove the solvent from the collected organic layers under a stream of nitrogen or using a centrifugal evaporator. The resulting crude products are now ready for purification.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DMF or DCM | Good solubility for reactants; high boiling point (DMF) for stable reactions. |

| Stoichiometry | Scaffold:Amine:EDC:HOBt:DIPEA | Ensures complete consumption of the limiting reagent (scaffold). |

| 1.0 : 1.2 : 1.2 : 1.2 : 4.0 | Excess amine drives reaction; excess base neutralizes all acids. | |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most amide couplings; minimizes side reactions. |

| Reaction Time | 12 - 18 hours | Allows for the reaction to proceed to completion with a wide range of amines. |

Table 1: Optimized parameters for parallel amide coupling reactions.

Section 4: High-Throughput Purification

For lead discovery and optimization, compound purity is paramount to avoid false positives or negatives in biological assays.[6] For combinatorial libraries, reversed-phase preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard for purification.[6][7]

Principle of Operation: Crude samples are injected onto a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA or formic acid) is applied. Nonpolar compounds have a higher affinity for the stationary C18 phase and elute later, while polar compounds elute earlier. A detector (UV-Vis or MS) monitors the eluent, and fractions corresponding to the desired product peak are collected.

Protocol 4.1: Automated Prep-HPLC Purification

-

Sample Preparation: Dissolve the crude product from each well of the reaction plate in 1.0 mL of a 50:50 DMSO:Methanol mixture.

-

Method Development: For a new library, optimize the separation gradient on an analytical scale using a representative subset of crude products. A typical generic gradient is 10-95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 10-15 minutes.

-

Automated Purification: Program an automated Prep-HPLC system with the optimized gradient. Use the sample list to inject from each well of the prepared plate.

-

Fraction Collection: Set the system to trigger fraction collection based on a UV absorbance threshold or, ideally, by mass (MS-triggered purification). This ensures only the peak corresponding to the target molecular weight is collected, significantly improving the purity of the final sample.

-

Solvent Evaporation: Lyophilize or centrifugally evaporate the collected fractions to yield the purified compounds as solids or oils.

Section 5: Library Quality Control and Archiving

A final quality control (QC) step is essential to validate the library's integrity.[8] Typically, all compounds are analyzed for identity and purity, and a small subset may be chosen for more rigorous structural confirmation.

QC Techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse of library QC. It provides two key pieces of data for each compound: the retention time (a measure of polarity) and the mass-to-charge ratio (m/z), which confirms the molecular weight of the synthesized product. Purity can also be estimated by integrating the area of the product peak relative to all other peaks in the chromatogram (e.g., at 214 nm and 254 nm).

-

¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library (e.g., 5-10% of compounds spanning the diversity of the amine building blocks), ¹H NMR should be performed. This confirms the specific chemical structure and provides a more accurate assessment of purity by identifying any residual solvents or reagents.

| Analysis Tier | Technique | Purpose | Acceptance Criteria |

| Tier 1 (All Compounds) | LC-MS | Confirm Identity & Purity | Correct [M+H]⁺ observed; Purity ≥ 90% by UV AUC |

| Tier 2 (5-10% of Library) | ¹H NMR | Confirm Structure | Spectrum consistent with proposed structure; no major impurities. |

| Tier 3 (All Compounds) | Weighing | Quantify Yield | Accurate final weight for concentration calculation. |

Table 2: A tiered approach to library quality control.

Archiving: Once QC is complete, compounds are typically dissolved in DMSO to create high-concentration stock plates (e.g., 10 mM). These master plates are stored at -20 °C or -80 °C. From these, daughter plates can be created for screening campaigns.

Conclusion

The 2-Oxo-1-piperazineacetic acid scaffold provides an excellent entry point for the creation of diverse and medicinally relevant chemical libraries. By employing a modular strategy encompassing robust scaffold synthesis, high-yielding parallel amide coupling, and stringent purification and QC protocols, research organizations can efficiently generate high-quality compound collections. This systematic approach, grounded in established chemical principles, maximizes the probability of identifying novel hits in drug discovery screens and provides a solid foundation for subsequent lead optimization efforts.

References

-

Ghosh, A. K., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Journal of Medicinal Chemistry, 60(20), 8394–8407. Available at: [Link]

- Google Patents. (2016). CN106117153B - The preparation method of 2- piperazinones.

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

-

Ragno, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5787. Available at: [Link]

-

Reddy, K. L., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(12), 2298. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Terzioğlu Klip, N. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

-

Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Sergeeva, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218–230. Available at: [Link]

-

Ghosh, A. K., & Kumar, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(45), 152485. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

-

ResearchGate. (n.d.). Techniques and Methods of Identification. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

-

ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

-

PubMed. (n.d.). High throughput purification of combinatorial libraries. Available at: [Link]

-

Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8835–8839. Available at: [Link]

-

University of Tokyo. (n.d.). Chemical library screening. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

-

CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

PubMed. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Available at: [Link]

-

YouTube. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. Available at: [Link]

-

National Library of Medicine. (n.d.). Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

-

PubMed. (n.d.). Design of chemical libraries for screening. Available at: [Link]

- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxo-1-piperazineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High throughput purification of combinatorial libraries [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

Application Note: High-Performance Liquid Chromatography Strategies for the Purity Analysis of Piperazine-Based Pharmacophores

Topic: RP-HPLC method for purity analysis of piperazine compounds Content Type: Application Note & Protocol

Abstract

Piperazine moieties are ubiquitous in pharmaceutical chemistry, serving as the core scaffold for anthelmintics, antihistamines, and antipsychotics. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity, strong basicity (pKa ~9.8), and often, a lack of significant UV chromophores in the core structure. This guide moves beyond generic protocols to provide a definitive, mechanistic approach to developing robust RP-HPLC methods for piperazine compounds. We detail strategies to eliminate peak tailing caused by silanol interactions and provide validated protocols for both UV-active derivatives and non-chromophoric core structures.

Introduction: The Piperazine Challenge

In drug development, the purity of piperazine derivatives (e.g., ciprofloxacin, imatinib, piperazine citrate) is critical. The piperazine ring introduces two nitrogen atoms, rendering the molecule highly basic.

The Mechanistic Problem

-

Silanol Interaction (Peak Tailing): At the typical pH of RP-HPLC (pH 2–4), piperazine nitrogens are protonated (

). These cations interact electrostatically with residual ionized silanol groups ( -

Retention Failure: Small, polar piperazine salts often elute near the void volume (

) in standard reversed-phase conditions, preventing separation from matrix interferences.

This protocol utilizes Silanol Suppression Technology and Ion-Pairing Strategies to overcome these barriers.

Method Development Strategy

Column Selection: The Foundation

Do not use standard silica-based C18 columns. The surface chemistry is insufficient to shield the basic analyte.

-

Recommended: Hybrid Particle Technology (e.g., BEH C18) or Base-Deactivated Silica (BDS).

-

Alternative: PFP (Pentafluorophenyl) columns offer unique selectivity for piperazine isomers due to pi-pi interactions if the derivative contains aromatic rings.

Mobile Phase Engineering

The mobile phase must perform two conflicting tasks: maintain analyte solubility (usually requires low pH) and suppress silanol activity.

| Strategy | Component | Mechanism |

| A. Silanol Blocking | Triethylamine (TEA) | TEA competes with the piperazine analyte for active silanol sites, effectively "capping" the column in situ. |

| B. pH Control | Phosphate/TFA (pH 2.5) | Low pH ensures the analyte is fully protonated for solubility, while suppressing the ionization of silanols ( |

| C. Ion Pairing | Octanesulfonic Acid | For very polar piperazines, an ion-pairing reagent increases retention by forming a neutral hydrophobic complex with the analyte. |

Detailed Experimental Protocols

Protocol A: Analysis of UV-Active Piperazine Derivatives

Target: Drug substances with aromatic substituents (e.g., Piperazine Phenothiazines, Fluoroquinolones).

1. Instrumentation & Conditions

-

System: HPLC with PDA/UV Detector (Quaternary Gradient Pump recommended).

-

Column: C18 End-capped (e.g., Zorbax Eclipse XDB or Waters XBridge),

. -

Temperature:

(Control is critical for pKa stability). -

Flow Rate:

. -

Detection:

(Adjust based on

2. Reagents

-

Buffer Preparation (pH 3.0): Dissolve

-

Note: TEA is the critical "sacrificial base" here.

-

-

Mobile Phase A: Buffer pH 3.0.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

3. Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 40 | 60 | Wash |

| 21.0 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

4. Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50).

-

Stock Solution:

of analyte. -

Test Solution: Dilute stock to

. Filter through

Protocol B: Analysis of Non-Chromophoric Piperazine Salts

Target: Piperazine Citrate, Piperazine Adipate, or raw material purity.

Since the piperazine core lacks a strong chromophore, direct UV detection is insensitive. We use Derivatization or ELSD .[2] Below is the robust Derivatization Protocol using 4-chloro-7-nitrobenzofurazan (NBD-Cl).

1. Derivatization Workflow

-

Reactants: Mix

of sample solution ( -

Incubation: Heat at

for 30 minutes. The solution will turn yellow/orange. -

Quench: Cool in ice bath and add

of -

Inject: Inject directly into HPLC.

2. Chromatographic Conditions (Isocratic)

-